Product packaging for Tetradecyl lactate(Cat. No.:CAS No. 1323-03-1)

Tetradecyl lactate

Cat. No.: B074844
CAS No.: 1323-03-1
M. Wt: 286.4 g/mol
InChI Key: BORJONZPSTVSFP-UHFFFAOYSA-N
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Description

Tetradecyl lactate, a long-chain fatty acid ester of lactic acid, is a compound of significant interest in advanced cosmetic science and dermatological research. Its primary research value lies in its exceptional performance as a non-greasy, hydrophobic emollient with unique sensory properties. The mechanism of action is based on the molecule's structure: the tetradecyl (myristyl) chain provides an occlusive barrier, reducing transepidermal water loss (TEWL), while the lactic acid moiety contributes to the skin's Natural Moisturizing Factor (NMF), enhancing hydration and skin smoothness. Researchers utilize this compound to study skin barrier repair, the formulation of high-efficacy moisturizers, and the development of sensory-pleasing cosmetic textures. Its compatibility with a wide range of oils and its ability to improve the spreadability and absorption of topical formulations make it a valuable subject for investigations into emulsion stability, delivery systems for active ingredients, and the biomechanics of skin friction. Furthermore, its derivation from lactic acid, a natural component of the skin, positions it as a key material in studies focused on bio-based and skin-identical ingredient technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O3 B074844 Tetradecyl lactate CAS No. 1323-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORJONZPSTVSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862630
Record name Propanoic acid, 2-hydroxy-, tetradecyl ester
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1323-03-1
Record name Myristyl lactate
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Record name 2-Hydroxypropanoic acid, tetradecyl ester
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Record name Propanoic acid, 2-hydroxy-, tetradecyl ester
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Record name Propanoic acid, 2-hydroxy-, tetradecyl ester
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Record name Tetradecyl lactate
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Record name MYRISTYL LACTATE
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Ii. Synthetic Methodologies and Catalysis in Tetradecyl Lactate Production

Chemical Esterification Pathways

Chemical esterification remains a conventional and widely practiced method for producing alkyl lactates, including tetradecyl lactate (B86563). This approach involves the direct reaction of an alcohol with lactic acid, typically in the presence of a catalyst to enhance the reaction rate.

The synthesis of tetradecyl lactate via chemical esterification involves the reaction between a long-chain alcohol, specifically myristyl alcohol (1-tetradecanol), and lactic acid. specialchem.comtiiips.com This reaction is a type of condensation reaction where an ester is formed along with the elimination of a water molecule. Due to the inherent acidity of lactic acid, the reaction can proceed without an external catalyst, a phenomenon known as autocatalysis. chemrxiv.orgacs.org However, to achieve commercially viable reaction rates and yields, the use of an acid catalyst is standard practice. specialchem.comchemrxiv.orgacs.org

Commonly employed catalysts for this esterification are strong mineral acids such as sulfuric acid. chemrxiv.org Heterogeneous acid catalysts, like Amberlyst resins, are also utilized to simplify catalyst separation from the reaction mixture. chemrxiv.org More advanced catalyst systems, including bifunctional carbon-silica composites with both Lewis and Brønsted acid sites, have been developed for the synthesis of various alkyl lactates from sugars, showcasing the potential for tailored catalyst design. nih.govacs.org For instance, a composite catalyst using mesoporous silica (B1680970) (MCM-41) filled with a carbon network and grafted with Sn(IV) has demonstrated high efficiency in converting trioses to alkyl lactates in the presence of long-chain alcohols. acs.org

The general chemical equation for the catalyzed esterification is as follows:

CH₃CH(OH)COOH + CH₃(CH₂)₁₃OH ⇌ CH₃CH(OH)COOCH₂(CH₂)₁₂CH₃ + H₂O (Lactic Acid) + (Myristyl Alcohol) ⇌ (this compound) + (Water)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are manipulated include temperature, pressure, molar ratio of reactants, and catalyst concentration.

For the synthesis of alkyl lactates, reaction temperatures can range significantly depending on the specific reactants and catalyst used. For example, the synthesis of various alkyl lactates from poly(lactic acid) has been studied in the range of 50–130 °C. researchgate.net In the production of lactide, a precursor to polylactic acid, temperatures are maintained between 150 to 210 °C. mdpi.com The choice of alcohol also plays a significant role; studies have shown that for the purification of lactate esters by distillation, alcohols with 4 or 5 carbon atoms, such as 1-butanol, are optimal due to their boiling points and water efficiency. google.com

Modern approaches to reaction optimization often employ heuristic algorithms and Bayesian optimization to efficiently explore the vast parameter space and identify the optimal conditions with a minimal number of experiments. rsc.org3ds.com These computational tools can predict reaction yields based on various inputs, accelerating the development of efficient synthetic protocols. rsc.org For instance, in the synthesis of lactide, optimizing the concentration of the tin octoate catalyst was found to be critical for achieving a high reaction rate while minimizing the formation of undesirable meso-lactide byproducts. mdpi.com

Following the synthesis, a multi-step purification process is necessary to isolate this compound and remove unreacted starting materials, the catalyst, and byproducts. A typical purification scheme involves washing the reaction mixture to remove the acid catalyst and any remaining lactic acid. tiiips.comatamanchemicals.com This is often followed by a wash with an alkali solution to neutralize any residual acidity, and then a final water wash. tiiips.comatamanchemicals.com

Distillation is another key purification technique. For alkyl lactates, reactive esterification-distillation is a commercially practiced method to concentrate and purify the product from the reaction broth. chemrxiv.org The higher volatility of some alkyl lactates compared to lactic acid allows for their separation from the less volatile components of the reaction mixture. chemrxiv.org However, for long-chain esters like this compound, which has a boiling point of 335 °C, vacuum distillation may be necessary to prevent decomposition at high temperatures. google.com

Other purification methods that have been explored for lactic acid and its derivatives include solvent extraction, ion exchange chromatography, and electrodialysis, although these are often more complex and costly. google.com For instance, a patented purification technology for tetradecanal (B130844) involves steps like dichloromethane (B109758) extraction, acid and salt washing, and distillation, which highlights the types of techniques that can be adapted for related long-chain compounds. google.com

Optimization of Chemical Reaction Conditions for this compound Synthesis

Biocatalytic Approaches to this compound Synthesis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis for the production of esters. This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under milder conditions.

The enzymatic synthesis of this compound is a biocatalytic process that leverages the catalytic activity of enzymes, particularly lipases, to facilitate the esterification of lactic acid with myristyl alcohol. researchgate.netnih.gov Lipases (EC 3.1.1.3) are hydrolases that naturally catalyze the hydrolysis of triglycerides. scielo.br However, in non-aqueous or low-water environments, the thermodynamic equilibrium of the reaction shifts, allowing lipases to catalyze the reverse reaction: ester synthesis. scielo.braminer.cn

The catalytic mechanism of lipase-mediated esterification typically follows a "ping-pong bi-bi" model. researchgate.net This mechanism involves a two-step process. In the first step, the enzyme's active site, which contains a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate), acylates the enzyme by reacting with the acid (lactic acid), releasing a molecule of water. d-nb.info This forms a covalent acyl-enzyme intermediate. In the second step, the alcohol (myristyl alcohol) attacks the acyl-enzyme complex, leading to the formation of the ester (this compound) and the regeneration of the free enzyme. researchgate.net

This enzymatic process offers high selectivity, including enantioselectivity, meaning the enzyme can preferentially react with one stereoisomer of a chiral molecule like lactic acid. nih.gov This is a significant advantage over chemical synthesis, which often produces a racemic mixture of D- and L-lactates. mdpi.com

A variety of lipases have been successfully employed for the synthesis of alkyl lactates. Among the most widely used and effective is Candida antarctica lipase (B570770) B (CALB). d-nb.infouni-pannon.huarizona.edu CALB is valued for its high catalytic activity, broad substrate specificity, and stability in organic solvents and at elevated temperatures. d-nb.infoarizona.edu It is often used in an immobilized form, such as Novozym 435, where the enzyme is fixed onto a solid support. researchgate.netuni-pannon.hu Immobilization enhances the enzyme's stability and allows for easy separation from the reaction mixture and subsequent reuse, which is crucial for industrial applications. nih.gov

Research has demonstrated the successful use of CALB for the synthesis of various esters. For example, CALB-displaying yeasts have been used for the efficient synthesis of enantiomeric ethyl lactate. nih.gov In these systems, the enzyme is displayed on the surface of yeast cells, creating a whole-cell biocatalyst that is stable and easy to handle. nih.gov Studies have also explored the use of CALB in different reaction media, including organic solvents like toluene (B28343) and ionic liquids, to optimize ester yields. uni-pannon.hu For instance, the enzymatic synthesis of ethyl lactate in the ionic liquid Cyphos 104 using immobilized CALB achieved a 95% yield. uni-pannon.hu

Other lipases, such as those from Rhizomucor miehei and porcine pancreas, have also been used for the synthesis of organic acid esters of lactic acid, including those with long fatty acid chains like palmitic and stearic acids. researchgate.netnih.gov The choice of lipase can influence the reaction rate and yield, as different enzymes exhibit varying levels of activity and stability under specific reaction conditions. researchgate.net

Influence of Reaction Media (e.g., Ionic Liquids, Organic Solvents) on Enzymatic Yield and Enantioselectivity

The choice of reaction medium is a critical parameter in the enzymatic synthesis of alkyl lactates, including this compound, as it significantly impacts reaction yield, rate, and the enantioselectivity of the biocatalyst. Both organic solvents and ionic liquids (ILs) have been investigated as media for these esterification reactions, each presenting distinct advantages and challenges.

Organic Solvents:

The enzymatic acylation of alkyl lactates is influenced by the nature of the organic solvent. acs.org Studies on the lipase-catalyzed acylation of racemic alkyl lactates have shown that while the reaction rate is affected by the solvent, there is no direct correlation with the solvent's log P value. acs.org For instance, in the synthesis of ethyl lactate, toluene has been identified as a suitable organic solvent, achieving a yield of 80% under optimized conditions. uni-pannon.hu However, a significant amount of enzyme was required to achieve this yield. uni-pannon.hu Hydrophobic organic solvents are often favored over hydrophilic ones as they can lead to higher reaction rates. scielo.br It is also crucial to maintain a small amount of water in the system to preserve the catalytically active conformation of the lipase. researchgate.net However, an aqueous environment is generally unsuitable for lipase-catalyzed ester synthesis. scielo.br

The use of certain polar organic solvents, such as 1,4-dioxane (B91453) and tetrahydrofuran, has been shown to suppress the inactivation of enzymes by the high acidity of lactic acid, allowing the synthesis to proceed even at high lactic acid concentrations (up to 2.5 M). google.com This is a significant advantage over solvent-free or n-hexane systems where high substrate concentrations can inhibit the enzyme. google.com

Ionic Liquids (ILs):

Ionic liquids have emerged as promising "green solvents" for enzymatic esterification due to their negligible vapor pressure, enzyme stabilization effects, and potential for reusability. rsc.org In the enzymatic synthesis of ethyl lactate, phosphonium-based ILs, such as Cyphos 104 and Cyphos 202, have proven to be effective media. uni-pannon.huuni-pannon.hu Research has demonstrated that significantly less enzyme is required to achieve high yields in ILs compared to traditional organic solvents like toluene. uni-pannon.hu For example, in Cyphos 104, a 95% yield of ethyl lactate was achieved with a much smaller amount of Candida antarctica lipase B (CALB) compared to the reaction in toluene. uni-pannon.hu

The use of ILs can also lead to higher conversions in acylation reactions. For example, the CALB-catalyzed acylation of ascorbic acid with oleic acid in an ionic liquid resulted in a higher conversion (83%) compared to reactions in organic solvents (50%). uni-pannon.hu Similarly, the esterification of lactic acid with ethanol (B145695) showed a higher yield in some ionic liquids (80%) than in hexane (B92381) (14%). uni-pannon.hu

The water content in the reaction medium plays a unique role, especially in ILs. While water is necessary for enzyme activity, its removal does not always lead to higher yields. In the synthesis of ethyl lactate in Cyphos 202, the removal of water led to a decrease in ester yield due to a competing side reaction: the dimerization of lactic acid. chemicalpapers.com Conversely, without water removal, the water produced during the reaction could be consumed in the decomposition of lactoyllactic acid, thereby increasing the concentration of the lactic acid substrate and enhancing the final ester yield. chemicalpapers.com

The stability and reusability of the enzyme can also be significantly improved in ILs. In a comparative study, the enzyme used for ethyl lactate synthesis in Cyphos 104 could be recycled with only a 20% drop in yield after six cycles, whereas in toluene, the enzyme activity was completely lost after four cycles. uni-pannon.hu

Table 1: Comparison of Reaction Media in Enzymatic Ethyl Lactate Synthesis

Feature Toluene (Organic Solvent) Cyphos 104 (Ionic Liquid) Reference
Maximum Yield 80% 95% uni-pannon.hu
Enzyme Amount Required 250 mg 25 mg uni-pannon.hu
Enzyme Reusability Inactive after 4 cycles 80% yield after 6 cycles uni-pannon.hu
Initial Water Content 4.5 w/w% 2 w/w% uni-pannon.hu
Reaction Temperature - 40 °C uni-pannon.hu

Chemo-Enzymatic Synthesis Strategies for Alkyl Coumarate Esters (as an analogous research area)

The synthesis of alkyl coumarate esters provides a relevant analogous research area, demonstrating the power of combining chemical and enzymatic methods to produce valuable ester compounds. These strategies often leverage the selectivity of enzymes with the efficiency of chemical reactions to achieve high yields and create novel molecules. mdpi.comresearchgate.net

Two primary methodologies have been explored for the synthesis of a library of alkyl p-coumarates with fatty alkyl chains ranging from octyl to tetradecyl (C8–C14). mdpi.com

Enzymatic Transesterification: This method involves the lipase-mediated transesterification of ethyl p-coumarate with various fatty alcohols. mdpi.com Novozym 435, an immobilized form of Candida antarctica lipase B, is a commonly used biocatalyst for this reaction. mdpi.com The reaction is typically conducted at elevated temperatures (e.g., 75 °C) under reduced pressure to facilitate the removal of the ethanol byproduct, driving the reaction towards the product side. mdpi.com This enzymatic approach is advantageous for its high selectivity. mdpi.com

Knoevenagel-Doebner Condensation: This is a chemical synthesis route that involves the proline-mediated condensation of p-hydroxybenzaldehyde with mono-malonate esters. mdpi.com This method provides an alternative pathway to the desired alkyl p-coumarate esters. mdpi.com

A comparative study of these two methods for synthesizing dodecyl p-coumarate showed that the enzymatic pathway could be optimized to achieve a yield of 77%, while the Knoevenagel-Doebner condensation yielded 72%. mdpi.com This highlights that chemo-enzymatic routes can be highly efficient and, in some cases, superior to purely chemical methods. mdpi.com

Furthermore, chemo-enzymatic strategies enable the creation of more complex molecules. For instance, dihydroxylated coumarate esters can be synthesized through a divergent pathway that combines chemical and enzymatic steps. mdpi.com This can be more efficient than synthesizing each ester individually, as it allows for the production of esters with various chain lengths from a single precursor in good yields. mdpi.com The enzymatic transesterification of a dihydroxylated precursor has been shown to produce longer-chain alkyl esters with satisfying yields (e.g., 65%). mdpi.com

These strategies underscore the versatility of combining enzymatic catalysis with traditional organic synthesis to produce a diverse range of esters with potential applications, for example, as antifungal agents for plant protection. mdpi.comnih.gov The enzymatic step often provides the desired regioselectivity or enantioselectivity, which can be difficult to achieve through purely chemical means. d-nb.info

Table 2: Comparison of Synthetic Pathways for Alkyl p-Coumarate Esters

Compound Enzymatic Transesterification Yield Knoevenagel-Doebner Condensation Yield Reference
Dodecyl p-coumarate 77% 72% mdpi.com
Octyl p-coumarate - 58% mdpi.com
Nonyl p-coumarate - 65% mdpi.com
Decyl p-coumarate - 68% mdpi.com
Undecyl p-coumarate - 70% mdpi.com
Tridecyl p-coumarate - 75% mdpi.com
Tetradecyl p-coumarate - 78% mdpi.com

Green Chemistry Principles in this compound Production

The production of this compound, like many chemical manufacturing processes, is increasingly being viewed through the lens of green chemistry. This involves designing products and processes that minimize the use and generation of hazardous substances, reduce waste, and utilize renewable resources. chemistryjournals.net

Development of Sustainable Synthetic Routes for Ester Compounds

The development of sustainable synthetic routes for esters like this compound aligns with several core principles of green chemistry, including atom economy, use of safer solvents, and energy efficiency. acs.org

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a cornerstone of green ester synthesis. epa.gov Enzymatic reactions offer several advantages over traditional chemical methods that often employ strong acids and harsh conditions:

Mild Reaction Conditions: Enzymes operate at moderate temperatures and atmospheric pressure, significantly reducing energy consumption compared to conventional methods. epa.govresearchgate.net

High Selectivity: Enzymes exhibit high regioselectivity and enantioselectivity, which can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste. acs.orgresearchgate.net

Reduced Byproducts: The mild conditions of enzymatic catalysis prevent the formation of undesirable byproducts that can contribute to color and odor, often resulting in a purer product that requires less downstream processing. epa.gov

Alternative Solvents and Solvent-Free Conditions: Green chemistry encourages the replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net As discussed previously, ionic liquids have shown great promise in the enzymatic synthesis of lactates, improving enzyme stability and reusability. uni-pannon.hu In some cases, reactions can be performed under solvent-free conditions, where one of the reactants (e.g., the alcohol) acts as the solvent, further reducing the environmental impact. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic processes, both chemical and enzymatic, are inherently more atom-economical than stoichiometric reactions. acs.orglabmanager.com For example, cross-dehydrogenative coupling (CDC) reactions, which form C-O bonds to produce esters, are being developed as sustainable strategies due to their high atom economy. labmanager.com

By integrating these green chemistry principles, the synthesis of this compound and other ester compounds can be made more environmentally responsible, economically viable, and sustainable in the long term. chemistryjournals.net

Iii. Biological Interactions and Mechanistic Insights of Tetradecyl Lactate

Biochemical Pathways and Metabolic Impact

The lactate (B86563) moiety of tetradecyl lactate suggests potential interactions with metabolic pathways, particularly those involving lactate and glucose.

Lactate is a key metabolic intermediate, serving as both an energy substrate and a signaling molecule. physiology.orgnih.govphysiology.org Exogenous lactate administration has been shown to have various effects on metabolism. For instance, hyperlactatemia can reduce lipolysis, the breakdown of fats, by about 30%. physiology.orgnih.govphysiology.org This effect is mediated through the activation of the G-protein-coupled receptor GPR81. physiology.orgphysiology.org

Lactate also plays a role in glucose homeostasis. nih.gov It can be used for gluconeogenesis, the synthesis of glucose, primarily in the liver. nih.govacpjournals.org However, the infusion of lactate in healthy individuals does not typically increase endogenous glucose production, suggesting a tight autoregulatory control. nih.gov In some studies, the activation of central lactate metabolism in the hypothalamus has been shown to lower glucose production and plasma glucose levels. diabetesjournals.org Furthermore, exogenous lactate can increase the expression of glucose transporter type 4 (GLUT4) in muscle, which is involved in glucose uptake. nih.gov

Table 2: Effects of Exogenous Lactate on Metabolism
Metabolic ProcessObserved EffectKey Mediators/MarkersReference
LipolysisInhibited by ~30%GPR81 physiology.orgnih.govphysiology.org
Glucose HomeostasisCan lower plasma glucoseHypothalamic lactate metabolism diabetesjournals.org
Muscle Glucose UptakeIncreased expression of GLUT4GLUT4 nih.gov
Energy ExpenditureIncreased during exerciseActivation of carbohydrate metabolism mdpi.com

Interaction with Enzymes and Metabolic Regulators (e.g., Phosphoenolpyruvate (B93156) Carboxykinase (GTP), PGC-1α)

Once liberated through hydrolysis, the lactate component of this compound can interact with crucial enzymes and transcriptional coactivators that govern cellular metabolism.

Phosphoenolpyruvate Carboxykinase (GTP) (PEPCK): PEPCK is a principal enzyme in the pathway of gluconeogenesis, which is the synthesis of glucose from non-carbohydrate precursors. frontiersin.orgrarediseases.org Lactate is a major substrate for this process. nih.gov PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in generating glucose. frontiersin.org In certain cancer cells, such as colorectal cancer, lactate is used to fuel the Tricarboxylic Acid (TCA) cycle, and PEPCK activity is important for this process. nih.gov Consequently, inhibiting PEPCK can block the utilization of lactate and impair tumor growth. nih.gov In conditions like acute acidosis, the expression of PEPCK is increased, suggesting a mechanism to supply additional glucose to fuel cellular processes like ion transport. nih.gov

Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1 Alpha (PGC-1α): PGC-1α is a transcriptional coactivator that acts as a master regulator of metabolic adaptations, particularly in skeletal muscle. nih.gov Its activation is associated with enhanced endurance and a shift in muscle metabolism away from lactate production and towards lactate oxidation. sciencedaily.com PGC-1α orchestrates a transcriptional program that alters the composition of the lactate dehydrogenase (LDH) enzyme complex. nih.gov Specifically, it drives the expression of the LDH-B isoform, which preferentially converts lactate to pyruvate (B1213749), while simultaneously repressing the LDH-A isoform, which does the opposite. nih.gov This shift enhances the capacity of muscles to use lactate as a fuel source. nih.govplos.org Studies have demonstrated that PGC-1α plays a direct regulatory role in remodeling lactate metabolism and maintaining whole-body lactate homeostasis. nih.govmdpi.com

RegulatorPrimary FunctionInteraction with LactateReference
Phosphoenolpyruvate Carboxykinase (GTP) (PEPCK)Key enzyme in gluconeogenesisUtilizes lactate-derived carbons (via oxaloacetate) to synthesize phosphoenolpyruvate for glucose production. frontiersin.orgnih.gov
Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1 Alpha (PGC-1α)Transcriptional coactivator; master regulator of metabolic adaptationPromotes lactate oxidation by shifting LDH isoenzyme expression (upregulates LDH-B, represses LDH-A), enhancing lactate clearance and its use as a fuel. nih.govsciencedaily.commdpi.com

Investigation of Metabolic Conversion Pathways (e.g., L-lactate to Glucose)

The L-lactate released from this compound can enter central metabolic pathways, most notably gluconeogenesis, for conversion back to glucose.

Gluconeogenesis is a vital process for maintaining blood glucose levels, particularly during periods of fasting. frontiersin.org The liver is the primary site for this conversion. nih.gov Lactate, transported from tissues like muscle and red blood cells to the liver, serves as a key substrate. karger.comberkeley.edu Research has shown that maintaining maximal rates of gluconeogenesis from lactate is dependent on energy and reducing equivalents supplied by other processes, such as the oxidation of fatty acids. nih.govnih.gov

Recent research has expanded the understanding of lactate's role beyond being just a metabolic byproduct. The "lactate shuttle" theory posits that lactate is a major currency for energy in the body. berkeley.edu Studies show that after carbohydrate ingestion, a significant portion of dietary glucose is rapidly converted to lactate, which then enters the bloodstream and is distributed throughout the body as a primary fuel source, rivaling glucose itself. berkeley.edu This lactate can be oxidized for immediate energy by tissues like the heart and brain or be taken up by the liver for conversion back to glucose, demonstrating a dynamic metabolic loop. berkeley.edu

Immunomodulatory and Inflammatory Responses (Hypothetical, based on biological interaction studies)

Based on the extensive research into the immunomodulatory role of L-lactate, it is hypothesized that this compound, by acting as a source of lactate, could influence immune and inflammatory responses.

Potential for Modulating Immune Signaling Pathways

Lactate is now recognized as a significant signaling molecule within the immune system, capable of profoundly altering immune cell function. frontiersin.orgnih.govnih.gov It can exert immunosuppressive effects on effector immune cells. For example, high concentrations of lactate can inhibit the proliferation, cytotoxicity, and cytokine production of CD8+ T cells and Natural Killer (NK) cells. frontiersin.orgfrontiersin.orgnih.gov Conversely, lactate can enhance the function of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), promoting an environment of immune tolerance. frontiersin.orgnih.gov

The mechanisms behind these effects involve the modulation of key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. frontiersin.orgfrontiersin.orgmdpi.com Furthermore, a recently discovered mechanism involves "lactylation," a post-translational modification where a lactate-derived lactyl group is added to proteins, such as histones. nih.govmdpi.com This modification can alter gene expression, and has been shown to be pivotal in processes like macrophage polarization, thereby directly linking cellular metabolism to immune regulation. mdpi.comnih.gov

Immune Cell TypeHypothesized Effect of LactateSignaling/Mechanistic InsightReference
Effector T Cells (CD8+)Inhibition of proliferation, cytotoxicity, and cytokine (e.g., IFN-γ) production.Suppression of NFAT and p38/JNK signaling pathways. nih.govmdpi.com
Natural Killer (NK) CellsReduced cytotoxicity and IFN-γ production.Inhibition of NFAT signaling; metabolic disruption. frontiersin.orgfrontiersin.org
Regulatory T cells (Tregs)Enhanced suppressive function and recruitment.Activation of PI3K/Akt/mTOR pathway; increased FOXP3 expression. frontiersin.orgmdpi.com
MacrophagesModulation of polarization (e.g., promoting M2-like phenotype).Histone lactylation leading to altered gene expression. mdpi.com

Assessment of Inflammatory Markers in Biological Systems

Lactate levels are a critical biomarker in clinical settings, particularly for assessing the severity of conditions like sepsis and septic shock. radiometer.in Elevated blood lactate can indicate tissue hypoperfusion and metabolic dysfunction associated with a dysregulated host response to infection. radiometer.in

The role of lactate in inflammation is complex, exhibiting both pro- and anti-inflammatory properties depending on the context and cell type. nih.gov For example, long-term exposure to lactate can have anti-inflammatory effects on monocytes, while in other contexts, such as in rheumatoid arthritis, lactate can contribute to the production of pro-inflammatory cytokines like IL-17 by T cells. nih.gov Lactate dehydrogenase (LDH), the enzyme that interconverts lactate and pyruvate, has also been investigated as an inflammatory marker, with elevated levels correlating with systemic inflammation and poor prognosis in some cancers. archivesofmedicalscience.com Therefore, an increase in lactate availability from a source like this compound could potentially influence the levels of these and other inflammatory markers in biological systems.

Iv. Formulation Science and Advanced Delivery Systems Research

Integration in Complex Matrices

Tetradecyl lactate (B86563), also known as myristyl lactate, is valued in formulation science for its multifaceted roles within complex product matrices, particularly in the cosmetics and personal care industries. riverlandtrading.comupichem.com Its utility stems from its properties as an emollient, skin conditioning agent, and texture enhancer. specialchem.comindiamart.com

Research on its Role as an Emollient and Skin Conditioning Agent within Formulation Science

As a skin-conditioning agent, it helps to improve the skin's texture and appearance. ontosight.ai It is incorporated into formulations for moisturizers, cleansing products, and other skincare items to enhance hydration and provide a silky, non-greasy feel. riverlandtrading.comupichem.comatamanchemicals.com Research indicates that emollients like tetradecyl lactate enhance the skin barrier by providing exogenous lipids that fill in gaps between intercorneocyte clusters, which improves hydration and protects against inflammation. tiiips.comtiiips.com This mechanism helps to reduce dryness and flakiness. specialchem.com

It is also used in hair care products to condition and smooth the hair shaft, which reduces frizz and improves manageability. specialchem.com In decorative cosmetics, such as lipsticks and foundations, it contributes to a smooth application and finish. specialchem.comatamanchemicals.com

Studies on Textural and Spreading Properties in Materials Science Contexts

The textural and spreading properties of this compound are critical to its application in cosmetics and pharmaceuticals. riverlandtrading.comupichem.com It is recognized for its ability to enhance the spreadability of formulations, allowing them to glide smoothly over the skin or hair. specialchem.com This characteristic improves the user experience of products like foundations, creams, and lotions. riverlandtrading.comspecialchem.com

Its role as a plasticizer and slip agent is also noted, which can improve the flexibility and application of certain products. knowde.com The ester's ability to act as a carrier ensures even distribution of other ingredients within a formulation. riverlandtrading.com

Hydrophobicity Modification in Biopolymer Composites with Analogous Long-Chain Esters (e.g., esterified starch)

Research into analogous long-chain esters, such as those used to modify biopolymers like starch, provides insights into the principles of hydrophobicity modification that are relevant to this compound. Starch, a naturally hydrophilic polymer, has limited use in applications like packaging due to its moisture sensitivity. thaiscience.info Chemical modification through esterification with long-chain fatty acids or their derivatives can significantly enhance the hydrophobicity of the starch. thaiscience.infomdpi.com

This process involves replacing the hydrophilic hydroxyl groups on the starch backbone with more hydrophobic ester groups. thaiscience.infomdpi.com The degree of substitution and the chain length of the ester group directly influence the resulting hydrophobicity. thaiscience.infomdpi.com For instance, studies on starch esterified with fatty acids have shown that longer fatty acid chains lead to more hydrophobic materials. mdpi.com This modification improves water resistance and can also impart thermoplastic properties to the biopolymer. mdpi.com These modified starch films exhibit reduced water absorptivity and solubility. thaiscience.info The principles of using long-chain esters to render a biopolymer more hydrophobic are applicable in understanding how this compound contributes its lipophilic characteristics to formulations. ontosight.ai

Controlled Release and Targeted Delivery Mechanisms

The hydrophobic nature of this compound makes it relevant to research in advanced drug delivery systems, particularly for hydrophobic compounds. ontosight.ai

Research on Encapsulation Strategies for Hydrophobic Compounds

Encapsulation is a key strategy for protecting and improving the delivery of sensitive or poorly soluble compounds. explorationpub.comnih.gov For hydrophobic compounds, which have low water solubility, encapsulation within a suitable carrier system is often necessary to improve their bioavailability and stability. researchgate.netijpsjournal.com

Various encapsulation techniques are researched, including the use of lipid-based carriers like liposomes and solid lipid nanoparticles (SLNs). ijpsjournal.comcas.org Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophobic drugs within their lipid layers. researchgate.netcas.org Emulsification is a common method used to encapsulate hydrophobic materials, often creating oil-in-water emulsions where the hydrophobic compound is dissolved in the oil phase before being encapsulated. explorationpub.com

The selection of the encapsulation agent and method depends on factors like the properties of the compound to be encapsulated, the desired release characteristics, and the final application. explorationpub.com The goal is to create a stable formulation that protects the encapsulated compound and allows for its controlled release. nih.gov

Micro- and Nanoparticle Systems for Enhanced Bioavailability (from general delivery systems research)

Micro- and nanoparticle systems are extensively studied for their potential to enhance the bioavailability of drugs, especially those with poor water solubility. nih.gov These systems can improve drug dissolution rates and permeability. nih.govresearchgate.net

Lipid-based nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are prominent in this area of research. acs.orgwikipedia.orgacs.org SLNs are composed of solid lipids and can encapsulate hydrophobic drugs, offering advantages like controlled release and improved stability. nih.govacs.org NLCs are a newer generation that includes both solid and liquid lipids, which can lead to higher drug loading and better stability. acs.org

These nanoparticle systems can improve the oral bioavailability of hydrophobic drugs by increasing their surface area, which enhances absorption. ingentaconnect.com They can also protect the drug from degradation in the gastrointestinal tract. researchgate.net The development of these delivery systems is a key area of pharmaceutical research aimed at improving the therapeutic efficacy of challenging drug compounds. researchgate.net Silica-lipid hybrid microparticles are another approach, combining the drug-solubilizing effect of lipids with the stabilizing effect of silica (B1680970) to enhance the absorption of poorly soluble and permeable drugs. primescholars.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Synonyms Myristyl Lactate, Tetradecyl 2-hydroxypropanoate riverlandtrading.comatamanchemicals.com
Chemical Formula C17H34O3 specialchem.com
Molecular Weight 286.45 g/mol riverlandtrading.com
Appearance Colorless or pale yellow liquid or white waxy solid riverlandtrading.comspecialchem.com
Melting Point 23 °C riverlandtrading.com
Solubility Soluble in oils and fats; limited solubility in water tiiips.comtiiips.com

Permeation Enhancers in Drug Delivery Formulations (Analogous compounds like Tetradecyl Maltoside)

In the development of advanced drug delivery systems, permeation enhancers are crucial excipients that facilitate the transport of active pharmaceutical ingredients (APIs) across biological membranes. While direct research on this compound as a permeation enhancer is limited, the study of analogous compounds, particularly alkylsaccharides like Tetradecyl Maltoside (TDM), provides significant insights.

Alkylsaccharides, such as TDM and Dodecyl Maltoside (DDM), are non-ionic surfactants that have been extensively investigated as effective and safe permeation enhancers. nih.govnih.gov These compounds are noted for their ability to transiently increase the absorption of drugs across mucosal surfaces. nih.govnih.gov TDM, for instance, has been shown to significantly enhance the permeation of salmon calcitonin (sCT) across intestinal epithelial monolayers. ucd.ie Studies indicate that TDM and DDM decrease the transepithelial electrical resistance (TEER) and increase the permeability of markers across Caco-2 monolayers and colonic mucosae, suggesting they work by affecting the paracellular pathway. capes.gov.br

The mechanism of action for these alkylsaccharide enhancers is believed to involve two main pathways: increasing transmucosal transport and potentially improving the solubility of the drug within the formulation. nih.gov Research on TDM's effect on intestinal mucosae revealed it could exploit both paracellular and transcellular routes to enhance permeability. ucd.ie The effectiveness of these enhancers can be region-specific; for example, TDM was found to increase the bioavailability of sCT in the rat colon but not in the jejunum or ileum. ucd.ie This suggests that the membrane composition of different biological tissues influences the activity of the permeation enhancer. ucd.ie The effects of these enhancers are also reversible, with the permeability barrier being re-established within a couple of hours after administration. nih.gov

The utility of alkylsaccharides is well-established, with DDM being a component in several FDA-approved intranasal drug products for conditions like epilepsy, opioid overdose, and migraine. nih.govnih.gov The success and well-documented safety profile of compounds like TDM and DDM underscore the potential for other amphipathic ester compounds, such as this compound, to function in a similar capacity as permeation enhancers in novel drug delivery formulations. nih.govnih.gov

V. Advanced Analytical and Research Methodologies in Tetradecyl Lactate Studies

Spectroscopic and Chromatographic Characterization Techniques in Research

Spectroscopic and chromatographic methods are fundamental in the detailed study of tetradecyl lactate (B86563). They offer non-destructive and highly sensitive means to probe the molecular and bulk properties of the substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds like tetradecyl lactate. nih.govfepbl.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. nih.govfepbl.com

In the study of this compound, ¹H and ¹³C NMR are the primary experiments conducted. nih.gov

¹H NMR: This experiment provides information about the hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons of the tetradecyl alkyl chain, the methine proton of the lactate group, and the methyl protons of the lactate group. The chemical shift (position of the signal), the integration (area under the signal), and the splitting pattern (multiplicity) of these signals confirm the connectivity of the atoms.

¹³C NMR: This experiment probes the carbon skeleton of the molecule. The spectrum of this compound would display unique peaks for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the ester group, the carbons of the tetradecyl chain, and the carbons of the lactate moiety. nih.gov

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.govencyclopedia.pub These methods are invaluable for verifying the successful synthesis of this compound and for identifying any potential side products or impurities. researchgate.net

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity
CH₃ (Lactate)¹H~1.3-1.5Doublet
CH (Lactate)¹H~4.9-5.1Quartet
O-CH₂ (Tetradecyl)¹H~4.1-4.3Triplet
(CH₂)₁₂¹H~1.2-1.4Multiplet
CH₃ (Tetradecyl)¹H~0.8-0.9Triplet
C=O (Ester)¹³C~170-175Singlet
CH (Lactate)¹³C~68-72Singlet
O-CH₂ (Tetradecyl)¹³C~64-68Singlet
Alkyl Chain Carbons¹³C~14-35Multiple Singlets
CH₃ (Lactate)¹³C~20-22Singlet

Note: Expected chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to confirm the identity and assess the purity of this compound by measuring its mass-to-charge ratio (m/z). ut.ee This method provides the molecular weight of the compound, which is a fundamental characteristic. nih.gov

In a typical MS analysis of this compound, the molecule is ionized, and the resulting molecular ion's m/z value is detected. This value should correspond to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition and further confirming the compound's identity. acs.org

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. The way the molecule breaks apart upon ionization can reveal the presence of the lactate and tetradecyl fragments, corroborating the structure determined by NMR. MS is also highly sensitive to impurities, which would appear as additional peaks in the spectrum, making it an excellent tool for purity assessment. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for separating its enantiomers. heraldopenaccess.us HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. heraldopenaccess.us

For purity analysis, a sample of this compound is injected into the HPLC system. The output, a chromatogram, will show a major peak corresponding to this compound and smaller peaks for any impurities present. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative purity assessment.

Since lactic acid is a chiral molecule, this compound can exist as two enantiomers: tetradecyl (S)-lactate and tetradecyl (R)-lactate. Distinguishing and quantifying these enantiomers is crucial, especially in applications where stereochemistry is important. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). mdpi.com The different interactions of the enantiomers with the CSP lead to different retention times, allowing for their separation and quantification. nih.govresearchgate.netnih.gov This analysis is used to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. heraldopenaccess.us

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the bonds present. nih.govresearchgate.net

In the analysis of this compound, the FTIR spectrum provides clear evidence of its chemical structure. Key absorption bands that confirm the successful esterification include:

C=O Stretch: A strong absorption band typically appears in the region of 1735-1750 cm⁻¹. This is characteristic of the carbonyl group in an ester. The presence of this band is a primary indicator of the formation of the ester linkage. mdpi.com

C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ester group are also observed, typically in the 1100-1300 cm⁻¹ range.

C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region are indicative of the C-H bonds in the long alkyl (tetradecyl) chain.

O-H Stretch: The disappearance or significant reduction of a broad O-H stretching band (around 3200-3600 cm⁻¹), which would be prominent in the spectrum of the starting material lactic acid, confirms that the hydroxyl group has reacted to form the ester. mdpi.com

FTIR is particularly useful in monitoring the progress of the esterification reaction and in confirming the chemical identity of the final product. researchgate.netamericanpharmaceuticalreview.com

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch1735 - 1750Strong
C-H (Alkyl)Stretch2850 - 2960Strong
C-O (Ester)Stretch1100 - 1300Medium
O-H (from unreacted Lactic Acid)Stretch3200 - 3600 (Broad)Absent/Weak

X-ray Diffractometry (XRD) is a powerful technique for analyzing the crystalline structure of materials. springernature.com While this compound itself may be a liquid or a low-melting solid, its interaction with and effect on polymeric matrices, such as starch, is a significant area of research. When this compound is used to esterify starch, XRD is employed to study the changes in the starch's crystallinity. core.ac.uk

Native starch granules have a semi-crystalline structure, exhibiting characteristic diffraction patterns known as A-type, B-type, or C-type. mdpi.com The process of esterification, where hydroxyl groups on the starch molecules are replaced by lactate ester groups, disrupts the ordered arrangement of the starch chains. researchgate.netresearchgate.net

XRD analysis of the esterified starch reveals:

A reduction in crystallinity: The sharp diffraction peaks characteristic of native starch become broader and less intense, or may be replaced by a broad amorphous halo. researchgate.net This indicates a disruption of the long-range crystalline order. springernature.com

Changes in diffraction pattern: The positions of the diffraction peaks may shift, or new peaks may appear, indicating the formation of a new crystalline structure or a modified version of the original.

These findings are crucial for understanding how the esterification process alters the physical properties of the starch, which in turn affects its potential applications. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to characterize the thermal properties of materials, such as starch esterified with this compound. researchgate.netalstesting.co.th

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. ctherm.com For esterified starch, DSC can determine:

Gelatinization Temperature: The esterification process can alter the temperature at which the starch granules swell and rupture in the presence of water. DSC analysis shows that lactic acid esterification can lower the gelatinization temperature and enthalpy compared to native starch. researchgate.net

Melting and Crystallization Temperatures: For thermoplastic starch materials, DSC can identify the melting point of the crystalline regions and the temperature at which crystallization occurs upon cooling.

Glass Transition Temperature (Tg): This is the temperature at which an amorphous material transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of the long this compound chains can act as a plasticizer, lowering the Tg of the starch.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ctherm.com This technique is used to evaluate the thermal stability of the material. alstesting.co.thri.se TGA of lactic acid-esterified starch has shown that the modification can improve the thermal stability compared to native starch. researchgate.net The TGA curve provides information on the onset temperature of decomposition and the mass loss at different stages, which is critical for determining the processing temperatures for thermoplastic applications.

Interactive Data Table: Thermal Analysis Techniques for Esterified Starch

Technique Property Measured Information Gained for Esterified Starch Typical Finding
DSCHeat FlowGelatinization, Melting, Crystallization, Glass TransitionLowered gelatinization temperature and enthalpy; altered melting and glass transition temperatures. researchgate.net
TGAMass ChangeThermal Stability, Decomposition TemperatureImproved thermal stability compared to native starch. researchgate.net

X-ray Diffractometry (XRD) for Crystalline Structure Analysis (from starch esterification research)

In Vitro and In Vivo Biological Model Systems

Biological model systems, both in vitro and in vivo, are indispensable for understanding the mechanisms of action, permeation, metabolism, and biological response to compounds like this compound.

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for studying intestinal drug absorption and permeability. vup.sknih.gov When cultured, these cells differentiate to form a monolayer with tight junctions and a brush border, mimicking the intestinal epithelium. nih.gov Studies on related compounds, such as lactose (B1674315) esters and tetradecyl maltoside (TDM), have utilized Caco-2 monolayers to assess permeation enhancement and cytotoxicity. inchem.orggbiosciences.com For instance, research on TDM demonstrated its ability to decrease transepithelial electrical resistance (TEER), an indicator of tight junction integrity, thereby increasing the permeability of marker molecules. inchem.orggbiosciences.com Cytotoxicity in this model is often evaluated through assays like MTT and lactate dehydrogenase (LDH) release. jmchemsci.com While direct data for this compound is unavailable, the Caco-2 model would be the standard for investigating its potential effects on intestinal barrier function and cell viability. nih.govresearchgate.net

HT29-MTX-E12 Cells: To create a more physiologically relevant intestinal model, the mucus-secreting goblet-like cell line HT29-MTX-E12 is often used, sometimes in co-culture with Caco-2 cells. vup.sk This cell line is a subclone of the HT29 human colorectal adenocarcinoma line, selected for its ability to produce a continuous mucus layer, which is a critical component of the intestinal barrier. tiiips.com Studies on permeation enhancers like TDM have employed HT29-MTX-E12 monolayers to understand the influence of the mucus layer on compound permeability. inchem.org Research showed that while TDM increased permeability in both Caco-2 and HT29-MTX-E12 cells, the mucus layer appeared to offer some protection against cytotoxicity, as evidenced by lower LDH release in the HT29-MTX-E12 model compared to Caco-2 cells. inchem.org

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a primary cell culture model for studying the endothelium, the thin layer of cells lining blood vessels. Research on these cells is pivotal for understanding vascular biology and the effects of various compounds on endothelial function. While specific studies on this compound are not present in the literature, research has been conducted on the effects of sodium lactate and calcium lactate in HUVECs. These studies found that at lower concentrations, these lactate salts did not exhibit significant cytotoxic or genotoxic effects. jmchemsci.comoup.com

C2C12 Myotubes: The C2C12 cell line, derived from mouse myoblasts, is a foundational model for studying muscle cell differentiation (myogenesis) and metabolism. While no research on this compound in this model is available, studies have explored the effects of lactate itself on C2C12 myotubes. This research indicates that lactate can influence myogenic differentiation, myotube hypertrophy, and metabolic pathways within the muscle cells. researchgate.netresearchgate.net

While direct in vivo studies on this compound are not documented in the available literature, animal models are the standard for assessing the systemic effects of chemical compounds. Research on related lactate esters and other long-chain fatty acid esters provides insight into the methodologies that would be applied.

Rats: Rats are frequently used in toxicological and pharmacokinetic studies. For lactate esters, studies have shown that upon administration, these compounds are hydrolyzed to lactic acid and the corresponding alcohol. inchem.org In vivo research on TDM in rats has involved in situ intestinal instillation to examine regional absorption and bioavailability, demonstrating, for example, enhanced absorption in the colon but not the small intestine. inchem.org

Mice: Mice are common models in biomedical research due to their genetic homology with humans. nih.gov Studies on alkyl lactyl lactate salts in mice have investigated absorption, metabolism, and excretion, showing that these compounds can be metabolized and their components excreted. nih.gov Large-scale studies in various mouse models have also been used to investigate the role of lactate in the brain and its association with neuropsychiatric conditions. acs.org

Rabbits: Rabbit skin cell cultures have been used to assess the cytotoxicity of lactate esters, with findings suggesting that higher molecular weight esters may be more toxic. inchem.org

The general metabolism of xenobiotic carboxylic acids often involves conjugation with coenzyme A (CoA), which can then lead to various metabolic fates. nih.gov It is hypothesized that long-chain esters like this compound would be metabolized via enzymatic hydrolysis into lactic acid and tetradecanol (B45765), which would then enter their respective metabolic pathways. inchem.orgagscientific.com

Enzyme activity assays are critical tools for quantifying cellular responses to chemical exposure, particularly for assessing cytotoxicity and inflammatory responses.

Lactate Dehydrogenase (LDH) Release: The LDH assay is a common and reliable method for measuring cytotoxicity. gbiosciences.comthermofisher.com LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged. nih.govscielo.br The amount of LDH in the supernatant is quantified via an enzymatic reaction that produces a colored formazan (B1609692) product, which is measured spectrophotometrically. gbiosciences.comrsc.org This assay has been widely used to evaluate the cytotoxicity of permeation enhancers like TDM and other sugar esters on cell lines such as Caco-2. gbiosciences.comjmchemsci.com For example, studies on TDM showed a concentration-dependent increase in LDH release from Caco-2 cells, indicating membrane damage at concentrations that also enhanced permeability. gbiosciences.com

Below is a table summarizing representative findings from an LDH assay on Caco-2 cells exposed to the related compound, Tetradecyl Maltoside (TDM).

Table 1: Representative Cytotoxicity Data for Tetradecyl Maltoside (TDM) using LDH Release Assay

Cell Line Compound Concentration (% w/v) LDH Release (% of Control) Citation
Caco-2 TDM 0.01 Significantly Increased inchem.orggbiosciences.com
Caco-2 TDM 0.05 Significantly Increased inchem.orggbiosciences.com
Caco-2 TDM 0.1 Significantly Increased inchem.orggbiosciences.com
HT29-MTX-E12 TDM 0.01 Significantly Increased inchem.org
HT29-MTX-E12 TDM 0.05 Significantly Increased inchem.org
HT29-MTX-E12 TDM 0.1 Significantly Increased inchem.org

This table is illustrative of the type of data generated for related compounds, as direct data for this compound is not available.

Alkaline Phosphatase (AP): Alkaline phosphatase is an enzyme often used as a marker for the differentiation of certain cell types, including intestinal cells. Its activity can be monitored to assess the maturation status of cell cultures like Caco-2.

Tumor Necrosis Factor Alpha (TNF-α): TNF-α is a key pro-inflammatory cytokine. Measuring its release from immune cells (like monocytes or macrophages) or other cell types in response to a compound can indicate a potential inflammatory or immunomodulatory effect. While studies on lactate have shown it can modulate cytokine production, specific data for this compound is absent. jst.go.jp

Animal Models for Absorption, Metabolism, and Immune Response Research (e.g., rats, rabbits, mice)

Computational and Modeling Approaches

Computational methods are increasingly used to predict and understand the behavior of molecules at a microscopic level, offering insights that can guide experimental work.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. In pharmaceutical and materials science, MD simulations are used to investigate the interaction between compounds and biological membranes. researchgate.net These simulations can predict how a molecule like an alkyl ester might insert itself into, and potentially disrupt, a lipid bilayer. dcu.ie

For related compounds, simulations have shown that the length of the alkyl chain is a critical factor in how surfactants and esters interact with membranes. researchgate.netnih.gov For instance, simulations of quaternary ammonium (B1175870) surfactants revealed that surfactants with longer alkyl tails tend to aggregate at the membrane-water interface, while those with shorter tails may penetrate more deeply into the bilayer. researchgate.net Although specific MD studies on this compound are not available, research on ethyl lactate has utilized these methods to analyze its liquid structure and intermolecular forces. tandfonline.com Such approaches could be applied to this compound to model its orientation, penetration depth, and disordering effect on a model cell membrane, providing a theoretical basis for its potential as a permeation enhancer or cytotoxic agent.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in molecular properties (descriptors) like lipophilicity, size, and electronic parameters correlate with activity, QSAR models can predict the efficacy of new, untested compounds.

In the context of fatty acid esters and related molecules, QSAR studies have been performed to model various activities, including antimicrobial effects and enzyme inhibition. For example, a QSAR study on polyphenol fatty acid esters as serine protease inhibitors identified molecular volume and solvation energy as significant parameters for predicting inhibitory activity. Another study on antimicrobial fatty acid derivatives used QSAR to establish a reliable model for predicting activity against Staphylococcus aureus. For a compound like this compound, a QSAR study would involve synthesizing and testing a series of alkyl lactates with varying alkyl chain lengths. The resulting biological data (e.g., IC50 for cytotoxicity or permeability enhancement ratio) would be correlated with calculated molecular descriptors to build a predictive model for optimal chain length and biological efficacy.

Pharmacokinetic and Pharmacodynamic Modeling in Metabolic Tracer Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial tools in understanding the complex relationship between a substance's concentration in the body over time and its resulting physiological effects. frontiersin.org Pharmacokinetics describes the journey of a compound through the body—its absorption, distribution, metabolism, and excretion (ADME)—while pharmacodynamics characterizes the biochemical and physiological effects of the compound. researchgate.netebin.pub When applied to metabolic tracer studies, PK/PD modeling allows researchers to move beyond simple measurement and develop a quantitative understanding of metabolic fluxes and pathway dynamics. frontiersin.org

While specific PK/PD models for this compound in metabolic tracer studies are not extensively documented in publicly available research, the principles can be derived from studies of its constituent components: lactic acid and long-chain fatty acids. This compound is an ester formed from lactic acid and tetradecanol (myristyl alcohol). tiiips.com In a research setting, it can be synthesized with stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C, ¹¹C) on either the lactate or the tetradecyl moiety, allowing it to serve as a dual-purpose metabolic tracer. nih.govnih.gov

Upon administration, a PK model for this compound would describe its absorption, its distribution into various tissues, and its hydrolysis by esterase enzymes into lactate and tetradecanol. The subsequent metabolic fate of these two components constitutes the pharmacodynamic aspect of the model.

Modeling the Lactate Moiety

Once cleaved from the tetradecyl group, the isotopically labeled lactate enters the body's lactate pool. Its metabolism can be tracked and modeled to provide insights into energy substrate utilization. For instance, studies using L-3-¹¹C-lactate as a PET tracer in canine hearts have successfully employed kinetic modeling to quantify myocardial lactate metabolism. nih.gov These models can estimate key parameters such as the rates of lactate extraction from the blood, oxidation to ¹¹CO₂, and back-diffusion into circulation. nih.gov The data demonstrated that under conditions of net lactate extraction, L-3-¹¹C-lactate is a faithful tracer of exogenous lactate metabolism. nih.gov

The findings from such studies are critical for building a PD model for the lactate component of this compound. The model would quantify how rapidly the labeled lactate is converted to pyruvate (B1213749) and enters the Krebs cycle for oxidation or is used for gluconeogenesis via the Cori cycle. derangedphysiology.com

Table 1: Example of Kinetic Modeling Results for ¹¹C-Lactate Metabolism in Canine Myocardium

This table is based on findings from studies tracking labeled lactate, illustrating the types of parameters that a pharmacodynamic model would aim to quantify.

Metabolic ConditionLactate ExtractionLactate OxidationUnmetabolized Back-DiffusionData Source
Physiologic Free Fatty Acids32% ± 12%26% ± 14%- nih.gov
Supraphysiologic Free Fatty Acids-1% ± 2%28% ± 22% nih.gov

This interactive table demonstrates how kinetic modeling can quantify the metabolic fate of lactate under different physiological states. The data shows that high levels of free fatty acids significantly suppress lactate oxidation.

Modeling the Tetradecyl Moiety

Following hydrolysis, the tetradecyl group (as tetradecanol, which is readily oxidized to myristic acid, a 14-carbon saturated fatty acid) enters the fatty acid metabolic pool. PK/PD models for this component would focus on its transport into cells, activation to myristoyl-CoA, and subsequent β-oxidation for energy or incorporation into complex lipids like triglycerides and phospholipids. biorxiv.orgnih.gov The intracellular concentration of long-chain acyl-CoA esters is tightly regulated, and modeling can help elucidate these control mechanisms. nih.gov

The pharmacokinetics of fatty acid esters are known to be influenced by their chemical form. Studies comparing the bioavailability of omega-3 fatty acids from ethyl ester forms versus other forms show significant differences in absorption and plasma concentrations, a principle that would also apply to this compound. nih.gov

Integrated PK/PD Model for this compound

A comprehensive PK/PD model for an isotopically labeled this compound tracer would be a multi-compartment model. nih.gov Such a model would integrate the pharmacokinetics of the parent ester with the distinct metabolic fates (the pharmacodynamics) of its lactate and fatty acid components.

Table 2: Conceptual Parameters for a this compound PK/PD Model

This conceptual table outlines the key parameters that would be defined in a multi-compartment PK/PD model for a hypothetical metabolic tracer study using labeled this compound.

ParameterSymbolDescriptionRelevance
Absorption Rate ConstantKaThe rate at which intact this compound is absorbed into the systemic circulation.Determines how quickly the tracer becomes available. nih.gov
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of tracer distribution into tissues versus plasma.
Hydrolysis Rate ConstantKhThe rate at which this compound is cleaved into lactate and tetradecanol by esterases.A key step controlling the release of the individual metabolic tracers. nih.gov
Metabolic Clearance (Lactate)CL_lacThe volume of plasma cleared of the lactate moiety per unit time through metabolic processes (e.g., oxidation).Quantifies the overall rate of lactate utilization from this source. nih.gov
Metabolic Clearance (Tetradecyl)CL_tetThe volume of plasma cleared of the tetradecyl moiety per unit time through metabolic processes (e.g., β-oxidation).Quantifies the overall rate of fatty acid utilization from this source. biorxiv.org
Maximal Effect (Metabolic Rate)EmaxThe maximum rate of a specific metabolic process (e.g., lactate oxidation) stimulated by the tracer's availability.Defines the saturation point of the metabolic pathway. nih.gov

By using such models, researchers can simulate and predict how changes in physiological states (e.g., fasting vs. fed, healthy vs. disease) affect the simultaneous utilization of both lactate and fatty acids, providing a powerful method for investigating metabolic flexibility and substrate competition. frontiersin.org

Vi. Research on Safety and Biological Compatibility of Tetradecyl Lactate

Dermal and Ocular Irritation and Sensitization Research Methodologies

In Vitro and In Vivo Models for Dermal Irritation Assessment (e.g., Draize tests, human repeated insult patch studies)

In vivo studies, such as the Draize primary skin irritation test, have been employed to evaluate the dermal irritation potential of tetradecyl lactate (B86563). atamanchemicals.com In these tests, the substance is applied to the skin of laboratory animals, typically rabbits, and the site is observed for signs of irritation like redness and swelling. researchgate.netd-nb.info One study reported that tetradecyl lactate was minimally irritating in Draize primary skin irritation tests. atamanchemicals.com However, it is worth noting that another study found undiluted myristyl lactate (an alternative name for this compound) to cause moderate irritation. atamanchemicals.com A formulation containing this compound elicited mild irritation in a modified Draize rabbit skin irritation test. atamanchemicals.com

The Draize test, while historically a standard, has faced criticism for its scientific limitations and animal welfare concerns. researchgate.netd-nb.infosafermedicines.org There are significant anatomical and physiological differences between rabbit and human skin that can affect the results. safermedicines.org

In recent years, there has been a significant shift towards in vitro models to reduce and replace animal testing. researchgate.netd-nb.infonih.gov These models often use reconstructed human epidermis (RhE) which mimics the structure and function of human skin. d-nb.infojsaae.or.jp The assessment of irritation in these models is often based on measuring cell viability through methods like the MTT assay. nih.govjsaae.or.jp

Ocular Irritation Studies

The potential for ocular irritation is a critical safety parameter for cosmetic ingredients. The Draize eye irritation test, performed on rabbits, has been a traditional method for this assessment. researchgate.netd-nb.info For this compound, results from Draize tests have been reported. One safety data sheet indicates that this compound caused no eye irritation in a Draize test on rabbits. chempoint.com Another source also states it produced no signs of ocular irritation in Draize rabbit eye irritation tests. atamanchemicals.com A separate safety data sheet, however, contains a contradictory statement, classifying it as causing serious eye irritation. chempoint.com It is important to consider that these tests on rabbits may not perfectly predict human response due to differences in eye anatomy and physiology. safermedicines.org

Human Repeated Insult Patch Studies for Sensitization Potential

To assess the potential of a substance to cause skin sensitization (an allergic reaction after repeated exposure), the Human Repeat Insult Patch Test (HRIPT) is considered a gold-standard clinical study. aurigaresearch.com This test involves repeatedly applying the substance to the skin of human volunteers under controlled conditions. eurofins.com

The HRIPT is conducted in phases: an induction phase where the product is applied multiple times to the same skin site, followed by a rest period, and then a challenge phase where the product is applied to a new skin site. eurofins.com This methodology is crucial for substantiating safety claims like "hypoallergenic" and "non-sensitizing". aurigaresearch.comscience.gov

Regarding this compound, a formulation containing it was found to be non-irritating and non-sensitizing in a human repeated insult patch study. atamanchemicals.com A study on guinea pigs also indicated that this compound did not cause sensitization in laboratory animals, with the remarks suggesting this information is based on data from similar substances. chempoint.com

Systemic Biological Responses and Metabolic Interactions

Beyond localized skin and eye effects, understanding the systemic biological responses and metabolic interactions of this compound is important for a comprehensive safety profile.

Evaluation of Systemic Toxicity Markers in Biological Fluids (e.g., enzyme levels in bronchoalveolar lavage fluid)

Bronchoalveolar lavage (BAL) fluid analysis is a technique used to sample the components of the lung lining fluid. It can be used to assess lung injury and inflammation by measuring markers such as total protein and the activity of enzymes like lactate dehydrogenase (LDH). researchgate.netnih.govindustrialchemicals.gov.au An increase in these markers in BAL fluid can indicate an inflammatory response or cellular damage within the lungs. researchgate.netindustrialchemicals.gov.au

For instance, studies on other substances have shown that increased LDH activity in cell-free BAL fluid can be indicative of lung injury. nih.gov The analysis of LDH isozyme patterns can help to identify the source of the cellular damage. nih.gov In the context of lung inflammation, lactate levels themselves have been found to be elevated in the BAL fluid of patients with cystic fibrosis, correlating with the number of neutrophils. oatext.com This suggests that in inflammatory conditions, localized lactate production can increase. oatext.com While specific studies on this compound's effect on BAL fluid markers were not found in the search results, this methodology is a key approach for evaluating the respiratory safety of inhaled substances. researchgate.netnih.gov

Influence on Organ-Specific Metabolic Functions (e.g., liver function in lactate metabolism)

Lactate is a normal product of glucose metabolism and plays a crucial role in cellular energy and signaling. nih.govfrontiersin.orgcas.cz The liver is the primary organ responsible for clearing lactate from the blood, converting it back to glucose through a process called gluconeogenesis. nih.govacutecaretesting.org Therefore, any substance that affects liver function could potentially interfere with lactate metabolism.

The body's lactate levels are normally maintained within a narrow range. cas.czacutecaretesting.org Elevated blood lactate levels can be an indicator of various pathological conditions, including liver disease. nih.gov The liver's capacity for lactate clearance is substantial, accounting for a large portion of systemic clearance. nih.gov

Biotransformation Pathways and Metabolite Identification

While direct and comprehensive metabolic studies exclusively focused on this compound are limited in publicly available literature, its biotransformation pathway can be reliably predicted based on its chemical structure—an ester formed from myristyl alcohol (1-tetradecanol) and lactic acid. The metabolic fate is anticipated to follow the well-established pathways for alkyl esters and their constituent molecules. The primary biotransformation event is the hydrolysis of the ester linkage, followed by the independent metabolism of the resulting alcohol and acid.

Initial Hydrolysis

The principal initial step in the metabolism of this compound is the enzymatic cleavage of its ester bond. This hydrolysis is catalyzed by non-specific carboxylesterases, which are ubiquitous enzymes found in various tissues, including the liver, blood plasma, and the gastrointestinal tract. europa.eu This reaction yields two primary metabolites: 1-tetradecanol (B3432657) (myristyl alcohol) and lactic acid. europa.euatamanchemicals.com

Enzymes Involved : Carboxylesterases (EC 3.1.1.1)

Reaction : this compound + H₂O → 1-Tetradecanol + Lactic Acid

Studies on other short-chain alkyl esters have shown that this hydrolysis occurs readily in vivo, often with a rapid half-life in plasma and liver homogenates, indicating efficient cleavage back to the parent alcohol and acid. nih.gov

Metabolism of the Resulting Metabolites

Following hydrolysis, the two resulting compounds enter their respective, well-characterized metabolic pathways.

Metabolism of 1-Tetradecanol (Myristyl Alcohol) : 1-Tetradecanol, a 14-carbon long-chain fatty alcohol, is expected to be oxidized to its corresponding fatty acid. atamanchemicals.com This is a two-step process:

First, 1-tetradecanol is oxidized to tetradecanal (B130844) by alcohol dehydrogenases.

Subsequently, tetradecanal is oxidized to myristic acid (tetradecanoic acid) by aldehyde dehydrogenases.

Metabolism of Lactic Acid : Lactic acid is a key endogenous molecule in cellular metabolism. herts.ac.uk It is reversibly converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH). Pyruvate is a central metabolic hub and can proceed into several major pathways:

Oxidative Phosphorylation : Pyruvate can be converted to acetyl-CoA, which enters the citric acid (TCA) cycle in the mitochondria to be completely oxidized, generating a significant amount of ATP.

Gluconeogenesis : In the liver, lactate can be used to resynthesize glucose through the Cori cycle, which is then released back into circulation. europa.eu

Further Metabolism of Myristic Acid : Myristic acid, a common 14-carbon saturated fatty acid, is primarily metabolized through mitochondrial beta-oxidation. atamanchemicals.comnih.gov In this process, the fatty acid chain is sequentially shortened by two carbons at a time, yielding molecules of acetyl-CoA. brainly.com For myristic acid, this involves 6 cycles of beta-oxidation, producing 7 molecules of acetyl-CoA, which can then enter the TCA cycle for energy production. brainly.com Myristic acid can also undergo chain elongation to form palmitic acid (C16:0) or be incorporated into cellular lipids like triglycerides and phospholipids. nih.govnih.gov

The following data tables summarize the predicted metabolic cascade and the metabolites involved.

Table 1: Predicted Biotransformation Pathway of this compound This interactive table outlines the sequential breakdown of this compound.

Step Parent Compound Enzyme(s) Resulting Metabolite(s) Metabolic Process
1 This compound Carboxylesterases 1-Tetradecanol and Lactic Acid Ester Hydrolysis
2a 1-Tetradecanol Alcohol Dehydrogenase Tetradecanal Oxidation
2b Tetradecanal Aldehyde Dehydrogenase Myristic Acid Oxidation
3 Myristic Acid Acyl-CoA Synthetase, Beta-oxidation enzymes Acetyl-CoA Beta-Oxidation
4 Lactic Acid Lactate Dehydrogenase Pyruvate Oxidation
5 Pyruvate Pyruvate Dehydrogenase Complex Acetyl-CoA Oxidative Decarboxylation

| 6 | Acetyl-CoA | TCA Cycle Enzymes | CO₂, H₂O, ATP | Citric Acid Cycle |

Vii. Emerging Research Avenues and Future Perspectives for Tetradecyl Lactate

Novel Applications in Biomedical Engineering and Biomaterials

The biocompatible and biodegradable nature of lactate (B86563) esters positions them as promising candidates for various biomedical applications. chemicalbull.com

Development of Biocompatible Scaffolds and Films using Esterified Biopolymers

The development of biocompatible scaffolds and films is a cornerstone of tissue engineering and regenerative medicine. Biopolymers are frequently used as a matrix for creating gels, nanofibers, and nanoparticles for these applications. researchgate.net While direct research on tetradecyl lactate in this specific area is still emerging, the foundational principles of using lactate esters in biopolymer systems are established.

Esterification is a key process for modifying biopolymers to enhance their physicochemical properties for creating nanosystems. researchgate.net For instance, the esterification of various alkyl alcohols with acids is a known method for creating materials with specific functionalities. acs.org The synthesis of biopolymer nanoparticles can be achieved within microemulsions, which act as nanoreactors. researchgate.net These systems, composed of water, oil, and a surfactant, provide a controlled environment for the formation of nanoparticles from biopolymers. researchgate.net The resulting nanoparticles can be used for applications like drug delivery, where they can improve the digestibility and release of therapeutic agents. researchgate.net

Integration into Advanced Medical Devices

The potential for integrating this compound and related esters into advanced medical devices is an area of growing interest. Their biocompatibility and ability to act as a film-forming polymer make them suitable for consideration in various medical applications. biosynth.com For example, certain ionic liquids, which share some chemical functionalities with lactate esters, have been explored for creating electroactive scaffolds for muscle regeneration. rsc.org These scaffolds can provide electrical stimuli and a biomimetic microenvironment to support tissue growth. rsc.org

Furthermore, the antimicrobial properties attributed to this compound could be beneficial in preventing device-related infections. biosynth.com It has been suggested that it can act as an occlusive agent, preventing bacteria from entering the body through skin lesions. biosynth.com This characteristic, combined with its low toxicity, makes it a candidate for incorporation into wound dressings or coatings for medical implants. chemicalbull.combiosynth.com

Potential in Precision Medicine and Personalized Formulations

Precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient, is a rapidly advancing field. nih.gov Biochemically triggered cleavable conjugations are a key technology in this area, enabling the targeted release of therapeutic agents in response to specific biological signals, thereby minimizing off-target effects. nih.gov

While direct evidence of this compound's use in precision medicine is limited, the broader class of lactate esters is being investigated for their potential in drug delivery systems. chemicalbull.com Their ability to enhance the solubility and bioavailability of poorly water-soluble drugs is a significant advantage. chemicalbull.com The development of personalized formulations could leverage the specific properties of this compound, such as its lipophilicity, to optimize drug delivery for individual patients. ontosight.ai For example, a patent for a cancer-related application mentions this compound in the context of personalized medicine. google.com Furthermore, research into hyaluronic acid-based drug delivery has explored the use of amphiphilic ferrocenium-tetradecyl for treating prostate cancer, highlighting the potential of tetradecyl-containing compounds in targeted therapies. isciii.es

Advancements in Sustainable Production and Circular Economy Integration

The push for sustainability and green chemistry is a major driver for the increased interest in this compound. datainsightsmarket.com Its production through the esterification of lactic acid and tetradecanol (B45765), both of which can be derived from renewable resources, aligns with the principles of a bio-based economy. datainsightsmarket.comspecialchem.com

Recent trends indicate a growing focus on sustainable and environmentally friendly production methods for this compound. datainsightsmarket.com In 2022, Musashino Chemical Laboratory announced an investment in a new production facility dedicated to sustainable this compound production. archivemarketresearch.com This move reflects the industry's commitment to reducing its environmental footprint.

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is highly relevant to the production of lactic acid and its esters. mdpi.comivl.se Projects like AgriChemWhey are developing biorefineries to convert dairy processing by-products into lactic acid, which can then be used to manufacture biodegradable plastics and other sustainable products. tirlan.com This approach exemplifies the circular bio-economy in action, reducing food waste and creating value from what was previously considered a low-value stream. tirlan.com The production of bio-ethanol from sources like sugarcane also presents a sustainable route to the building blocks needed for chemical synthesis, further integrating the production of compounds like this compound into a circular model. acs.org

Interdisciplinary Research Synergies with Nano- and Biotechnologies

The convergence of nanotechnology and biotechnology with the chemistry of lactate esters is opening up new research frontiers. Nanotechnology offers tools to manipulate materials at the nanoscale, leading to novel applications in medicine and materials science. frontiersin.org

In the realm of biotechnology, genetically engineered microorganisms are being developed to improve the efficiency of lactic acid production from various renewable feedstocks. mdpi.com This enhances the sustainability of the entire value chain for lactate esters.

The synergy between these fields is evident in the development of nanocarriers for drug delivery. mdpi.com For instance, palladium nanoparticles, which have applications in catalysis and medicine, can be synthesized using methods that involve stabilizing agents like tetradecyl trimethyl ammonium (B1175870) bromide. frontiersin.org While not a direct application of this compound, this illustrates the role of tetradecyl-containing compounds in nanotechnology. Furthermore, organic bioelectronic devices for metabolite sensing represent another area of interdisciplinary research where lactate is a key analyte. acs.org

Unexplored Biological Activities and Therapeutic Potential of this compound and Related Esters

While this compound is primarily known for its properties as an emollient and skin conditioner, there is potential for uncovering new biological activities. biosynth.comspecialchem.com Some sources suggest it may have antimicrobial properties, potentially due to its ability to inactivate bacterial enzymes. biosynth.com There are also indications that it could be effective in treating infectious and autoimmune diseases, although the mechanisms are not yet understood. biosynth.com

The broader family of lactate esters is being investigated for various therapeutic applications. chemicalbull.com Lactate itself is a crucial molecule in cellular metabolism and has been implicated in processes like cancer progression. nih.govnih.gov A new post-translational modification called "lactylation" has been identified, where lactate modifies proteins, affecting their function and playing a role in tumorigenesis. nih.gov This discovery opens up new avenues for potential cancer therapies targeting this pathway. nih.gov

Furthermore, research into natural products has identified compounds with structural similarities to lactate esters that exhibit biological activity. For example, a new butenolide, (5R)-3-tetradecyl-5-methyl-2(5H)-furanone, isolated from a marine octocoral, has shown anti-inflammatory properties. researchgate.net The investigation of such compounds could provide insights into the potential therapeutic applications of this compound and other related esters. The study of plant extracts for antimalarial properties has also identified non-alkaloid compounds with anti-plasmodial activity, highlighting the potential for discovering new therapeutic uses for a wide range of chemical structures. researchgate.net

Q & A

Q. What are the standard methodologies for synthesizing and purifying tetradecyl lactate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of lactic acid with tetradecanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Reaction optimization involves monitoring temperature (60–80°C), molar ratios (1:1.2 lactic acid:tetradecanol), and catalyst concentration . Post-synthesis purification may include vacuum distillation or solvent extraction to remove unreacted precursors. Yield can be quantified using HPLC or GC-MS, with purity verified via FTIR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (δ 4.1–4.3 ppm for ester-linked protons) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Solubility profiles should be tested in polar (water, ethanol) and non-polar solvents (hexane) using gravimetric or spectrophotometric methods. Evidence indicates near-insolubility in water (0.021 g/L at 25°C) but miscibility in alcohols . Stability studies should assess hydrolysis rates under acidic (pH <3) or alkaline (pH >10) conditions via pH-stat titration or LC-MS, as the ester bond is prone to cleavage in extreme pH .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Key techniques include:

  • FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (–OH from lactic acid residue).
  • ¹H/¹³C NMR : Characteristic signals for the tetradecyl chain (δ 0.8–1.6 ppm) and lactate moiety (δ 4.1–4.3 ppm for ester-linked CH₂).
  • Mass spectrometry : Molecular ion peak at m/z 286.45 (C₁₇H₃₄O₃) .

Q. How does this compound function as a nonionic surfactant in colloidal systems?

Its amphiphilic structure enables micelle formation, reducing surface tension. Critical micelle concentration (CMC) can be determined via tensiometry or conductivity measurements. Applications include stabilizing emulsions in cosmetic formulations (e.g., oil-in-water systems) by lowering interfacial energy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles) due to its irritant properties. Store at 4°C to prevent degradation, and avoid contact with strong oxidizers (risk of combustion). Environmental precautions include containing spills to prevent aquatic toxicity, as it is biodegradable but may harm aquatic organisms .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent hydrolysis of this compound, and how can this inform formulation design?

Hydrolysis follows nucleophilic acyl substitution, with acid-catalyzed protonation of the ester carbonyl or base-mediated deprotonation of water. Kinetic studies (e.g., Arrhenius plots) can quantify activation energy under varying pH. Formulators must avoid extremes of pH to preserve ester integrity in products like creams .

Q. How do structural modifications (e.g., alkyl chain length) of lactate esters impact their surfactant properties?

Comparative studies with homologs (e.g., hexadecyl lactate) can reveal chain length effects on hydrophile-lipophile balance (HLB). Longer chains (C16) increase lipophilicity, raising HLB values and altering emulsion stability. Methods include interfacial tension measurements and dynamic light scattering .

Q. What experimental approaches validate the environmental fate of this compound in aquatic ecosystems?

Conduct OECD 301 biodegradability tests (e.g., dissolved organic carbon analysis) to assess mineralization rates. Ecotoxicity can be evaluated using Daphnia magna acute toxicity assays (EC₅₀) or algal growth inhibition tests .

Q. How can discrepancies in reported physical states (liquid vs. solid) of this compound be resolved?

Polymorphism or impurities may explain variations. Differential scanning calorimetry (DSC) can identify melting transitions, while purity checks via GC-MS or XRD clarify structural consistency. Storage temperature (4°C vs. ambient) also influences physical state .

Q. What advanced computational models predict the interaction of this compound with biomembranes in dermal applications?

Molecular dynamics simulations can model partitioning into lipid bilayers, assessing parameters like logP (experimental logP = 4.61) and membrane fluidity changes. Experimental validation via Franz cell diffusion studies quantifies skin permeability .

Methodological Notes

  • Data Presentation : Use tables to compare CMC values, solubility, or hydrolysis rates across conditions (see Example Table 1) .
  • Contradiction Analysis : Address conflicting data (e.g., physical state) by replicating experiments under controlled purity and storage conditions .
  • Experimental Replication : Document synthesis and characterization steps rigorously to ensure reproducibility, aligning with IUPAC guidelines .

Q. Example Table 1: Hydrolysis Rates of this compound at Different pH Values

pHTemperature (°C)Half-life (h)Method UsedReference
22512.3LC-MS quantification
725480pH-stat titration
12254.8Conductivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.